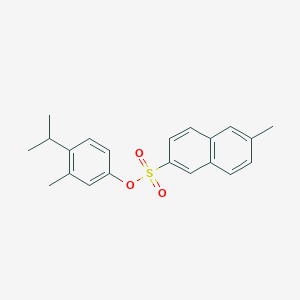

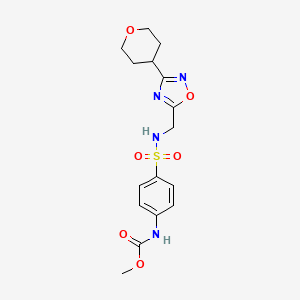

(3-(Methylsulfonyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(Methylsulfonyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This molecule is a quinoxaline derivative that has been synthesized using different methods.

Scientific Research Applications

Spectroscopic Properties and Theoretical Study

A study explored the electronic absorption, excitation, and fluorescence properties of compounds with structures similar to (3-(Methylsulfonyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone. These compounds exhibited dual fluorescence in non-polar and polar protic/aprotic solvents, indicating potential applications in materials science for sensing and imaging. Quantum chemistry calculations provided insights into their electronic structures and the effects of substitutions on their properties (Al-Ansari, 2016).

Synthesis and Application in Organic Chemistry

Research on the Bohlmann-Rahtz heteroannulation reaction presented a method for synthesizing related compounds. This synthesis approach is significant for creating complex molecules with potential applications in pharmaceuticals and materials science (Bagley et al., 2005).

Catalytic Synthesis of Ionic Liquids

Another study highlighted the use of related structural motifs in the solvent-free catalytic synthesis of ionic liquids, showcasing an environmentally friendly method for creating substances with potential applications in green chemistry and industrial processes (Fringuelli et al., 2004).

Metal Complexes and Catalytic Activity

The synthesis and characterization of iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines derived from similar compounds demonstrated their utility in catalyzing ethylene reactivity. Such studies are crucial for developing new catalysts in polymer production and organic synthesis (Sun et al., 2007).

Mechanism of Action

Target of action

Compounds like “(3-(Methylsulfonyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone” often target proteins or enzymes in the body. These targets can be receptors, ion channels, or enzymes that play crucial roles in various biological processes .

Mode of action

The compound might interact with its targets by binding to them, which can either activate or inhibit the target’s function. This interaction can lead to changes in cellular processes .

Biochemical pathways

The compound might affect various biochemical pathways depending on its targets. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially alter the pathway’s activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as the compound’s solubility, stability, and molecular size can influence its ADME properties .

Result of action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. These effects could range from changes in gene expression to alterations in cellular signaling .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

(3-methylsulfonylpyrrolidin-1-yl)-quinoxalin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-21(19,20)10-6-7-17(9-10)14(18)13-8-15-11-4-2-3-5-12(11)16-13/h2-5,8,10H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQHXODNTTZWKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Methylsulfonyl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-((4-ethylphenyl)imino)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2691123.png)

![3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2691126.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/no-structure.png)

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2691134.png)

![(E)-5-methyl-N-(5-((4-methylstyryl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2691135.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2691143.png)